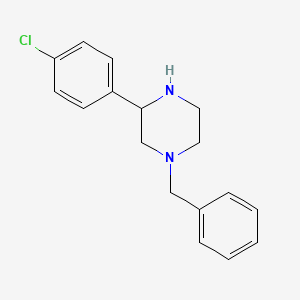

1-Benzyl-3-(4-chlorophenyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXSFGLOJGTBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Piperazine with Benzyl Chloride and 4-Chlorophenyl Precursors

One common approach, adapted from the synthesis of related piperazine derivatives, involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine, followed by substitution with a 4-chlorophenyl moiety.

Step 1: Benzylation of Piperazine

Piperazine hydrochloride or free base reacts with benzyl chloride in ethanol at approximately 65°C, producing 1-benzylpiperazine hydrochloride. The reaction yields are high (84-85%), and microwave-assisted methods can increase yields to 95-96% while reducing by-products such as 1,4-dibenzylpiperazine.

Step 2: Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl group can be introduced via reaction with 4-chlorophenyl derivatives such as 4-chloroaniline or 4-chlorobenzyl halides. For example, reaction of piperazine with 4-chlorobenzyl chloride under controlled conditions yields the desired substitution.

This method benefits from mild reaction conditions and relatively straightforward purification steps.

Use of Diethanolamine and 4-Chloroaniline

A patent describes a three-step synthesis for piperazine intermediates involving diethanolamine and 3-chloroaniline, which can be adapted for 4-chlorophenyl analogs:

- Step 1: Synthesis of bis(2-chloroethyl)methylamine hydrochloride in chloroform.

- Step 2: Formation of 1-(4-chlorophenyl)piperazine hydrochloride in xylene.

- Step 3: Further substitution to obtain 1-benzyl-3-(4-chlorophenyl)piperazine hydrochloride at 0 to 10 °C.

This route is noted for its simplicity, mild reaction conditions, high product purity, and ease of post-reaction processing.

Preparation via 1-Benzyl-3-piperidone Hydrochloride Intermediate

Another synthetic route involves the preparation of 1-benzyl-3-piperidone hydrochloride as an intermediate:

- Step 1: Preparation of N-benzyl glycine ethyl ester intermediate.

- Step 2: Reaction with 4-halo ethyl n-butyrate (e.g., 4-chloro ethyl n-butyrate) in organic solvents such as chloroform or toluene, with alkali (e.g., sodium carbonate or potassium hydroxide).

- Step 3: Acid treatment and recrystallization to isolate the final product.

This method allows for controlled introduction of substituents and is adaptable to different halogenated phenyl groups.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Solvents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Benzylation of Piperazine + 4-chlorophenylation | Piperazine, benzyl chloride, 4-chlorobenzyl chloride | Ethanol | 65°C, microwave optional | 84-96 | High | Simple, rapid, microwave improves yield |

| Diethanolamine + 4-chloroaniline route | Diethanolamine, 4-chloroaniline | CHCl3 (step 1), xylene (step 2) | 0-10°C (final step) | High | High | Mild conditions, easy post-treatment |

| Via 1-Benzyl-3-piperidone hydrochloride | Benzylamine, 4-halo ethyl n-butyrate, alkali | Chloroform, toluene, others | Room temp to reflux | Moderate | High | Multi-step, controlled substitution |

Detailed Research Findings and Notes

Reaction Selectivity: Using a mixture of piperazine hydrochloride and piperazine hexahydrate minimizes formation of dibenzylated by-products, enhancing selectivity for mono-substituted 1-benzylpiperazine, which is a key intermediate.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction rates and improves yields by efficient energy transfer, reducing side reactions.

Solvent Effects: Choice of solvent influences reaction rate and purity. Chloroform and xylene are common for chlorinated intermediates, while ethanol is preferred for benzylation steps.

Purification: Post-reaction treatment often involves acid-base extraction, crystallization, and solvent removal under reduced pressure to achieve high purity.

Yield Optimization: Molar ratios of reactants and reaction temperature control are critical to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially leading to the formation of derivatives with different functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a valuable intermediate in organic synthesis due to its reactivity and structural features, enabling the creation of more complex organic molecules .

2. Biology

- Biological Activity : Research indicates potential antimicrobial and antiviral properties, with ongoing studies exploring its effects on various biological systems . Its interaction with neurotransmitter receptors suggests possible implications in neuropharmacology.

3. Medicine

- Therapeutic Potential : The compound has been investigated for its antidepressant and anxiolytic properties. It acts as an agonist at serotonin receptors, influencing neurotransmitter release and neuronal activity . This mechanism underlies its potential use in treating mood disorders.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that derivatives of 1-Benzyl-3-(4-chlorophenyl)piperazine exhibited significant antidepressant-like effects. The mechanism was attributed to increased serotonin levels in synaptic clefts, highlighting its potential as a therapeutic agent for depression .

Case Study 2: Antimicrobial Properties

In vitro tests showed that 1-Benzyl-3-(4-chlorophenyl)piperazine displayed antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key factor in its efficacy .

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-chlorophenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Position of Chlorine on the Phenyl Ring

- 1-(3-Chlorophenyl)piperazine (m-CPP) : Exhibits serotonin receptor agonism but primarily targets 5-HT2C receptors, leading to locomotor suppression in rats. In contrast, 1-(4-chlorophenyl)piperazine (p-CPP) shows distinct receptor selectivity, emphasizing the importance of chlorine position .

- 1-(4-Trifluoromethylphenyl)piperazine : Replacing chlorine with CF₃ enhances 5-HT1A affinity but reduces serotonin transporter (SERT) binding, highlighting trade-offs between hydrophobicity and electronic effects .

Piperazine vs. Homopiperazine

- Replacing homopiperazine (7-membered ring) with piperazine (6-membered) in compounds targeting 5HT1A/SERT reduces binding affinity when the chain length is 3 (e.g., Compound 7 vs. 3). However, increasing the chain to 4 carbons (Compound 8) restores activity, mirroring the optimal chain length in vilazodone, an antidepressant .

Receptor Binding and Selectivity

- Adenosine A1 Receptor (A1AR): The 4-chlorophenyl group in compound 52 (2-amino-3-(4-Cl-benzoyl)-4-piperazinyl-thiophene) enhances allosteric modulation, with Ki = 0.8 nM, outperforming trifluoromethyl analogs .

Therapeutic Potential

- Anticancer Activity: 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (e.g., 3c) inhibit MDA-MB-435 breast cancer cells (IC₅₀ = 20 µM) and Mycobacterium tuberculosis (MIC = 6.25 µg/mL) .

- Antiviral Activity : Thiocarboxanilides with 4-chlorophenyl-piperazine moieties (e.g., UC-781) show potent HIV-1 inhibition (EC₅₀ = 0.002 µg/mL), surpassing nevirapine .

Structure-Activity Relationship (SAR) Insights

- Hydrophobic Substituents : Chlorine at the 4-position on the phenyl ring improves tubulin binding (e.g., compound 7c vs. 7a in benzimidazole-piperazine hybrids) by forming sigma-hole hydrogen bonds with Thr351 . Larger hydrophobic groups (e.g., 3,4-methylenedioxyphenyl) reduce activity .

- Chain Flexibility : A 4-carbon linker between piperazine and benzothiazole (Compound 8) optimizes 5HT1A/SERT binding, whereas shorter chains diminish affinity .

- Electron-Withdrawing Groups : CF₃ and Cl at the 4-position enhance A1AR allosteric modulation but reduce SERT activity, indicating receptor-specific preferences .

Biological Activity

1-Benzyl-3-(4-chlorophenyl)piperazine (BCPP) is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCPP is characterized by a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors.

BCPP primarily acts as an agonist at serotonin receptors, particularly the 5-HT receptors. This interaction leads to several downstream effects, including:

- Neurotransmitter Release : Activation of serotonin receptors can enhance the release of other neurotransmitters such as dopamine and norepinephrine.

- Cellular Signaling : BCPP influences intracellular signaling pathways, which can affect gene expression and neuronal activity .

Antimicrobial Properties

Research indicates that BCPP exhibits potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a minimum inhibitory concentration (MIC) that ranges from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria . The presence of the 4-chlorophenyl group appears to enhance this activity.

Analgesic and Anti-inflammatory Effects

BCPP has also been investigated for its analgesic and anti-inflammatory properties. Preliminary tests have shown that modifications in the benzyl group can significantly increase these activities. For instance, derivatives of similar piperazine compounds demonstrated enhanced analgesic effects when electro-attracting groups were present .

Antidepressant and Anxiolytic Effects

The compound has been explored for its potential use as an antidepressant and anxiolytic agent. Its ability to modulate serotonin levels suggests a therapeutic role in treating mood disorders. Studies have indicated that BCPP may help alleviate symptoms of anxiety and depression through its action on serotonin pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, BCPP was tested alongside other piperazine derivatives for their antimicrobial efficacy. The results demonstrated that BCPP had superior activity against Staphylococcus aureus and Escherichia coli, with a significant reduction in bacterial growth observed within 8 hours of treatment .

Case Study 2: Analgesic Activity

A series of piperazine derivatives were synthesized, including BCPP, and tested for analgesic activity in animal models. The results indicated that compounds with the 4-chlorophenyl substitution exhibited higher analgesic effects compared to those without this modification .

Pharmacokinetics

The pharmacokinetic profile of BCPP suggests it is likely to be well-absorbed following oral administration, distributed throughout body tissues, metabolized in the liver, and excreted via urine. Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Benzyl-3-(4-chlorophenyl)piperazine that influence its receptor binding selectivity?

- Methodological Answer : The benzyl group enhances lipophilicity and membrane permeability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions with aromatic residues in receptor binding pockets. For example, replacing the homopiperazine ring with a piperazine ring (as in compound 7) reduced binding affinity to 5HT1A and serotonin transporters (SERT), indicating the importance of ring size and substitution patterns. Structure-activity relationship (SAR) studies suggest that chain length and substituent positioning (e.g., para-chloro vs. meta-chloro) critically modulate receptor selectivity .

Q. What analytical techniques are recommended for differentiating 1-Benzyl-3-(4-chlorophenyl)piperazine from its positional isomers?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Use a UV-detection method (236 nm) with cyclodextrin derivatives as chiral selectors to resolve positional isomers (e.g., 3-CPP vs. 4-CPP) in confiscated samples .

- Raman Microspectroscopy : Apply 20 mW laser power with 128–256 scans to generate high-resolution spectra. Multivariate analysis (PCA followed by LDA) separates isomers based on peak position and intensity differences .

Q. What is the recommended synthetic route for introducing substituents on the piperazine ring in derivatives like 1-Benzyl-3-(4-chlorophenyl)piperazine?

- Methodological Answer : Utilize nucleophilic substitution or coupling reactions under reflux conditions. For example:

- React 1-benzylpiperazine with 3-nitropyridine derivatives in ethanol/methanol using Pd/C catalysts to introduce nitro-substituted aryl groups .

- Optimize yields via continuous flow reactors with automated temperature/pressure control for scalability .

Advanced Research Questions

Q. How do structural modifications of the 4-chlorophenyl moiety affect allosteric modulation at adenosine receptors?

- Methodological Answer : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) and evaluate binding using saturation/displacement assays. SAR studies show that 4-chlorophenyl derivatives (e.g., compound 8f) exhibit enhanced allosteric activity at A1 adenosine receptors compared to non-halogenated analogs. Functional cAMP assays confirm receptor modulation efficacy .

Q. What metabolic pathways are observed for piperazine derivatives like 1-Benzyl-3-(4-chlorophenyl)piperazine in mammalian systems?

- Methodological Answer : In rats, primary metabolic pathways include:

- Hydroxylation : Aromatic ring hydroxylation at the 3- or 4-position.

- Piperazine degradation : Cleavage to N-(4-chlorophenyl)ethylenediamine and subsequent acetylation.

- Glucuronidation/Sulfation : Conjugation of hydroxylated metabolites.

Use GC-MS with acid hydrolysis and liquid-liquid extraction to detect metabolites in urine .

Explain the use of multivariate statistical analysis in distinguishing chlorophenylpiperazine isomers.

- Methodological Answer : After acquiring Raman spectra (20 mW laser, 128 scans), apply:

- Principal Component Analysis (PCA) : Reduces spectral data dimensionality, explaining >99% variance for isomer groups (e.g., chlorophenyl vs. trifluoromethylphenyl).

- Linear Discriminant Analysis (LDA) : Separates isomers into distinct clusters using PCA scores. For example, 4-CPP is differentiated from 3-CPP based on PC3 loadings .

Q. How does the substitution pattern on the piperazine ring influence binding kinetics at serotonin transporters?

- Methodological Answer : Compare analogs with varying chain lengths and ring sizes using radioligand displacement assays. For instance:

- Homopiperazine (7-membered ring) derivatives show higher SERT affinity than piperazine (6-membered) analogs.

- Increasing alkyl chain length from C3 to C4 improves 5HT1A binding by ~3-fold but reduces SERT affinity .

Contradictions and Considerations

- and highlight conflicting effects of piperazine vs. homopiperazine rings on receptor binding, emphasizing the need for context-dependent SAR studies.

- While capillary electrophoresis ( ) and Raman spectroscopy ( ) are effective for isomer differentiation, cross-validation with NMR or LC-MS is recommended for conclusive identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.